Cas no 146335-26-4 (Methyl 2-(benzyloxy)-5-iodobenzoate)

Methyl 2-(benzyloxy)-5-iodobenzoate is a versatile aromatic ester featuring both benzyl ether and iodo functional groups, making it a valuable intermediate in organic synthesis. The iodine substituent at the 5-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enhancing its utility in pharmaceutical and material science applications. The benzyloxy group provides stability while remaining amenable to deprotection when needed. This compound is particularly useful in the synthesis of complex molecules, including bioactive compounds and advanced materials, due to its well-defined reactivity and compatibility with a range of reaction conditions. Its high purity and consistent performance make it a reliable choice for research and industrial applications.
Methyl 2-(benzyloxy)-5-iodobenzoate structure
146335-26-4 structure
Product Name:Methyl 2-(benzyloxy)-5-iodobenzoate
CAS No:146335-26-4
MF:C15H13IO3
MW:368.166396856308
CID:1030706
PubChem ID:10861515
Update Time:2025-11-06

Methyl 2-(benzyloxy)-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(benzyloxy)-5-iodobenzoate
    • methyl 5-iodo-2-phenylmethoxybenzoate
    • Methyl2-(benzyloxy)-5-iodobenzoate
    • SCHEMBL6680832
    • AKOS015852005
    • methyl 2-benzyloxy-5-iodo-benzoate
    • YVAHIUJFVCAHBL-UHFFFAOYSA-N
    • A808488
    • methyl 2-benzyloxy-5-iodobenzoate
    • 146335-26-4
    • AM80973
    • DTXSID60446248
    • DB-063656
    • Inchi: 1S/C15H13IO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChI Key: YVAHIUJFVCAHBL-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C(=O)OC)C=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 367.99094g/mol
  • Monoisotopic Mass: 367.99094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.5Ų

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Methyl 2-(benzyloxy)-5-iodobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:146335-26-4)Methyl 2-(benzyloxy)-5-iodobenzoate
Order Number:A808488
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):205.0
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Additional information on Methyl 2-(benzyloxy)-5-iodobenzoate

Methyl 2-(benzyloxy)-5-iodobenzoate (CAS No. 146335-26-4): A Comprehensive Overview

Methyl 2-(benzyloxy)-5-iodobenzoate (CAS No. 146335-26-4) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, has found applications in various areas, including pharmaceutical research, material science, and chemical synthesis. This article provides a detailed overview of Methyl 2-(benzyloxy)-5-iodobenzoate, highlighting its chemical properties, synthesis methods, and potential applications.

Chemical Structure and Properties

Methyl 2-(benzyloxy)-5-iodobenzoate is a derivative of benzoic acid with a benzyl ether and an iodine substituent. The molecular formula of this compound is C14H13O3I, and its molecular weight is approximately 318.15 g/mol. The presence of the iodine atom makes it a valuable building block for various chemical transformations, particularly in cross-coupling reactions and organometallic chemistry.

The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its physical properties include a melting point of around 90-92°C and a boiling point of approximately 300°C at atmospheric pressure. These properties make it suitable for use in a wide range of synthetic processes.

Synthesis Methods

The synthesis of Methyl 2-(benzyloxy)-5-iodobenzoate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the esterification of 2-(benzyloxy)-5-iodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzyl bromide to form the benzyl ether intermediate, followed by esterification with methanol. This two-step process provides a high yield and purity of the desired product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable sources.

Applications in Pharmaceutical Research

Methyl 2-(benzyloxy)-5-iodobenzoate has shown promise in pharmaceutical research due to its potential as a precursor for the synthesis of bioactive compounds. The iodine substituent can be readily functionalized through various chemical transformations, making it a valuable starting material for the preparation of drugs with diverse therapeutic profiles.

In one notable study, researchers utilized Methyl 2-(benzyloxy)-5-iodobenzoate as a key intermediate in the synthesis of novel antitumor agents. The resulting compounds exhibited potent cytotoxic activity against several cancer cell lines, highlighting the potential of this compound in cancer therapy. Additionally, its use in the development of anti-inflammatory drugs has been explored, with preliminary results showing promising anti-inflammatory effects in vitro.

Potential Applications in Material Science

Beyond pharmaceutical applications, Methyl 2-(benzyloxy)-5-iodobenzoate has also found use in material science. The unique combination of aromatic and functional groups makes it suitable for the preparation of advanced materials with tailored properties. For example, it can be used as a monomer or building block for the synthesis of polymers with specific optical or electronic characteristics.

In recent research, scientists have explored the use of Methyl 2-(benzyloxy)-5-iodobenzoate-derived polymers in organic photovoltaic devices (OPVs). These materials exhibit excellent charge transport properties and have shown promising performance in converting sunlight into electrical energy. The ability to fine-tune the properties of these polymers through chemical modification further enhances their potential applications in renewable energy technologies.

Safety Considerations and Handling Guidelines

While Methyl 2-(benzyloxy)-5-iodobenzoate is not classified as a hazardous substance under current regulations, proper handling and storage practices are essential to ensure safety in laboratory settings. It is recommended to handle this compound using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation.

The compound should be stored in tightly sealed containers at room temperature away from direct sunlight and sources of heat or ignition. In case of accidental exposure or spillage, standard laboratory safety protocols should be followed to minimize risks to personnel and the environment.

Conclusion

Methyl 2-(benzyloxy)-5-iodobenzoate (CAS No. 146335-26-4) is a versatile organic compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for synthetic chemistry, pharmaceutical research, and material science applications. Ongoing research continues to uncover new uses and improvements in synthesis methods, further expanding its utility and impact on modern science.

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Amadis Chemical Company Limited
(CAS:146335-26-4)Methyl 2-(benzyloxy)-5-iodobenzoate
A808488
Purity:99%
Quantity:1g
Price ($):205.0
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